molecular formula C9H13NO3S B8496863 1-(3-methylpyridin-2-yl)ethyl methanesulfonate

1-(3-methylpyridin-2-yl)ethyl methanesulfonate

Cat. No.: B8496863
M. Wt: 215.27 g/mol
InChI Key: SPOZVTXOZPXQBJ-UHFFFAOYSA-N
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Description

1-(3-methylpyridin-2-yl)ethyl methanesulfonate is an organic compound that belongs to the class of esters It is derived from methanesulfonic acid and 1-(3-methyl-pyridin-2-yl)-ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 1-(3-methyl-pyridin-2-yl)-ethyl ester typically involves the esterification of methanesulfonic acid with 1-(3-methyl-pyridin-2-yl)-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylpyridin-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-methylpyridin-2-yl)ethyl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid 1-(3-methyl-pyridin-2-yl)-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-(3-methyl-pyridin-2-yl)-ethanol, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid 1-(2-methyl-pyridin-2-yl)-ethyl ester
  • Methanesulfonic acid 1-(4-methyl-pyridin-2-yl)-ethyl ester
  • Methanesulfonic acid 1-(3-ethyl-pyridin-2-yl)-ethyl ester

Uniqueness

1-(3-methylpyridin-2-yl)ethyl methanesulfonate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)ethyl methanesulfonate

InChI

InChI=1S/C9H13NO3S/c1-7-5-4-6-10-9(7)8(2)13-14(3,11)12/h4-6,8H,1-3H3

InChI Key

SPOZVTXOZPXQBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(3-methyl-pyridin-2-yl)-ethanol (330 mg, 2.41 mmol) (Kawasaki et al. Nippon Kagaku Zasshi 1962, 83, 949) and NEt3 (0.50 mL, 3.6 mmol) in CH2Cl2 (10 mL) was cooled to 0° C. under N2. MsCl (0.22 mL, 2.8 mmol) was added and the reaction was stirred at 0° C. for 15 minutes. The reaction was diluted with saturated aqueous NaHCO3 (10 mL), the layers were separated and the aqueous solution was extracted with CH2Cl2 (10 mL×2). The combined organic solution was dried (MgSO4), filtered and concentrated under reduced pressure, giving the crude methanesulfonic acid 1-(3-methyl-pyridin-2-yl)-ethyl ester as an orange oil (484 mg, 2.25 mmol, 93%). 1H NMR (CDCl3) δ 1.76 (d, 3H, J=6.6 Hz), 2.45 (s, 3H), 2.84 (s, 3H), 6.07 (q, 1H, J=6.6 Hz), 7.20 (dd, 1H, J=7.8, 4.8 Hz), 7.51 (dd, 1H, J=7.8, 0.9 Hz), 8.51 (dd, 1H, J=4.8, 0.9 Hz).
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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